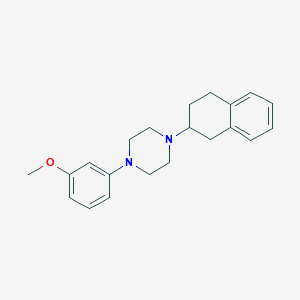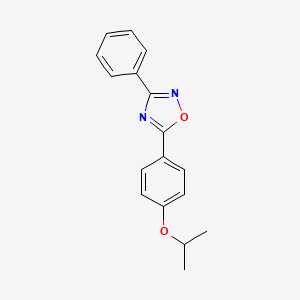![molecular formula C17H19N3OS B5318092 N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide](/img/structure/B5318092.png)
N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. It was first synthesized in the 1970s as a potential analgesic drug, but its discovery as a neurotoxin that specifically targets dopaminergic neurons in the brain led to its use as a research tool for studying Parkinson's disease.
作用機序
The mechanism of action of N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide involves its conversion to MPP+, a toxic metabolite that accumulates in dopaminergic neurons and disrupts mitochondrial function. This leads to oxidative stress, inflammation, and ultimately cell death. The selective toxicity of this compound to dopaminergic neurons is thought to be due to the presence of the dopamine transporter, which facilitates the uptake of MPP+ into these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the depletion of dopamine in the brain, the loss of dopaminergic neurons, and the onset of Parkinsonian symptoms such as tremors, rigidity, and bradykinesia. This compound also induces oxidative stress and inflammation, which contribute to the neurodegenerative process.
実験室実験の利点と制限
The advantages of using N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide in lab experiments include its specificity for dopaminergic neurons, its ability to induce Parkinsonian symptoms, and its well-established mechanism of action. However, there are also limitations to its use, including the fact that it does not fully replicate the pathology of Parkinson's disease in humans and that it may not accurately reflect the effects of other neurotoxins or genetic mutations that contribute to the disease.
将来の方向性
There are several future directions for research involving N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide, including the development of new treatments for Parkinson's disease based on its mechanism of action, the use of this compound in combination with other neurotoxins to better model the disease, and the investigation of the role of inflammation and oxidative stress in the neurodegenerative process. Other potential applications of this compound include its use as a tool for studying other neurodegenerative diseases and as a potential therapeutic agent for cancer.
合成法
The synthesis of N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide involves several steps, including the reaction of 3-(methylthio)aniline with 2-bromopyridine, followed by cyclization with ethyl acrylate and subsequent hydrolysis to form the final product. The process requires careful handling and purification to ensure the purity and stability of the compound.
科学的研究の応用
N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide has been widely used in scientific research as a tool for studying Parkinson's disease. It is known to selectively damage dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the brain and the onset of Parkinsonian symptoms. This model has been used to investigate the underlying mechanisms of Parkinson's disease and to test potential treatments.
特性
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-pyridin-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-22-14-7-4-6-13(12-14)19-17(21)20-11-5-9-16(20)15-8-2-3-10-18-15/h2-4,6-8,10,12,16H,5,9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRMGIICOBJABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318010.png)
![4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol](/img/structure/B5318028.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5318032.png)

![4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5318037.png)
![6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5318048.png)

![7-(3-chlorophenyl)-4-[2-(dimethylamino)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5318066.png)
![(1S*,6R*)-9-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5318068.png)
![N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide](/img/structure/B5318075.png)
![N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5318084.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5318093.png)
![N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5318113.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)